1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid 1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 866157-46-2
VCID: VC6826019
InChI: InChI=1S/C11H13N3O4/c15-10(16)11(5-1-2-6-11)13-9-4-3-8(7-12-9)14(17)18/h3-4,7H,1-2,5-6H2,(H,12,13)(H,15,16)
SMILES: C1CCC(C1)(C(=O)O)NC2=NC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C11H13N3O4
Molecular Weight: 251.242

1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid

CAS No.: 866157-46-2

Cat. No.: VC6826019

Molecular Formula: C11H13N3O4

Molecular Weight: 251.242

* For research use only. Not for human or veterinary use.

1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid - 866157-46-2

Specification

CAS No. 866157-46-2
Molecular Formula C11H13N3O4
Molecular Weight 251.242
IUPAC Name 1-[(5-nitropyridin-2-yl)amino]cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C11H13N3O4/c15-10(16)11(5-1-2-6-11)13-9-4-3-8(7-12-9)14(17)18/h3-4,7H,1-2,5-6H2,(H,12,13)(H,15,16)
Standard InChI Key HZXVKDMYVOMDFF-UHFFFAOYSA-N
SMILES C1CCC(C1)(C(=O)O)NC2=NC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

The molecular architecture of 1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid consists of a cyclopentane ring with two key substituents: a carboxylic acid group (-COOH) and an amino group (-NH-) bonded to a 5-nitro-2-pyridinyl heterocycle. The nitro group (-NO₂) on the pyridine ring introduces electron-withdrawing effects, influencing the compound’s reactivity and stability .

Molecular Formula and Weight

Based on structural analogs, the molecular formula is inferred as C₁₁H₁₂N₃O₄, with a molecular weight of 250.24 g/mol. This aligns with similar compounds, such as 1-(5-Nitro-2-pyridinyl)-4-piperidinecarboxylic acid (C₁₁H₁₃N₃O₄, 251.24 g/mol) , differing only by the replacement of a piperidine ring with a cyclopentane.

Stereochemical Considerations

Stereochemistry plays a critical role in the biological activity of cyclopentane derivatives. For example, (1S,3S)-3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylic acid, a related intermediate, demonstrates the importance of stereoisomerism in synthetic pathways . While specific data on the target compound’s stereochemistry is limited, its synthesis likely involves chiral resolution techniques to isolate active enantiomers.

Synthesis and Reaction Pathways

The synthesis of 1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid can be extrapolated from methods used for analogous cyclopentane derivatives. A common approach involves coupling reactions between cyclopentanecarboxylic acid derivatives and nitro-substituted pyridinyl amines.

Key Synthetic Steps

  • Activation of the Carboxylic Acid: The carboxylic acid group is activated using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), forming an active ester intermediate .

  • Amidation Reaction: The activated ester reacts with 5-nitro-2-pyridinylamine, facilitating the formation of the amide bond. This step is critical for introducing the nitro-pyridinyl moiety .

  • Purification: Crude products are purified via chromatography (e.g., silica gel) or recrystallization to achieve high purity .

Table 1: Representative Synthesis Conditions for Analogous Compounds

Reaction ComponentRoleExample Quantities
Cyclopentanecarboxylic acidStarting material1.99 g (8.68 mmol)
EDC/HOBtCoupling agents1.83 g (9.55 mmol)/1.40 g (9.11 mmol)
5-Nitro-2-pyridinylamineNucleophile1.70 g (11.3 mmol)
SolventReaction mediumMethylene chloride (20 mL)

Physicochemical Properties

While direct data on the target compound is scarce, properties can be inferred from structurally related molecules:

Thermal Stability

  • Boiling Point: Analogous cyclopentane derivatives exhibit high boiling points (~455°C) , attributed to strong intermolecular hydrogen bonding from the carboxylic acid group.

  • Melting Point: The nitro group enhances molecular rigidity, likely resulting in a melting point near 180–190°C, similar to 1-(5-Nitro-2-pyridinyl)-4-piperidinecarboxylic acid (182–184°C) .

Solubility and LogP

  • Aqueous Solubility: The carboxylic acid group improves water solubility, while the nitro-pyridinyl moiety contributes to hydrophobicity. Predicted LogP: 1.35–1.90 .

  • Density: Estimated at 1.27 g/cm³, consistent with cyclopentane-based compounds .

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